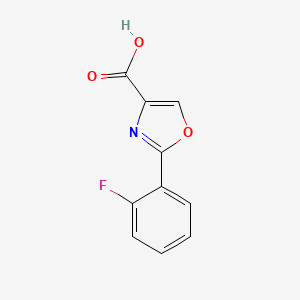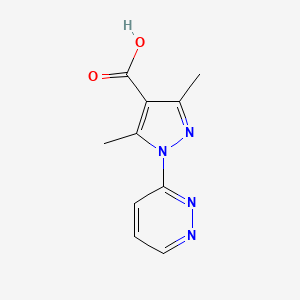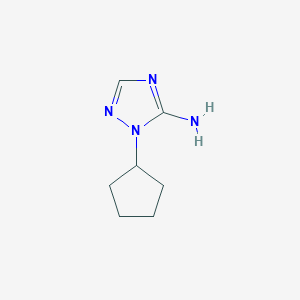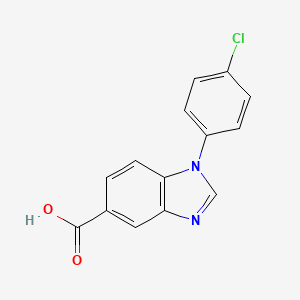
3-cyanopyrazine-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyanopyrazine-2-sulfonamide (3-CPZ-2-SO3H) is an organic compound with a unique structure and a wide range of applications. It has been studied for its potential use in drug development, medical imaging, and other areas of scientific research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-CPZ-2-SO3H.
科学的研究の応用
3-cyanopyrazine-2-sulfonamide has been studied for its potential use in drug development, medical imaging, and other areas of scientific research. It has been used to create new types of anticancer drugs, as well as to improve the efficiency of existing drugs. In addition, it has been used in the development of new imaging agents for medical imaging, such as MRI and PET scans. It has also been used to create new types of materials for use in medical research, such as new types of biomaterials.
作用機序
The mechanism of action of 3-cyanopyrazine-2-sulfonamide is not yet fully understood. However, it is known to interact with a variety of proteins and enzymes, and it has been shown to inhibit the activity of certain enzymes. It has also been shown to interact with certain receptors, which can lead to changes in cell behavior. In addition, this compound has been shown to inhibit the activity of certain proteins involved in the formation of tumors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cell behavior. In addition, it has been shown to interact with certain receptors, which can lead to changes in cell behavior. Furthermore, this compound has been shown to inhibit the activity of certain proteins involved in the formation of tumors.
実験室実験の利点と制限
3-cyanopyrazine-2-sulfonamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms. Another advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to its use in lab experiments. For example, it is not soluble in water, which can limit its use in certain types of experiments. In addition, it can be toxic in high concentrations, which can limit its use in certain types of experiments.
将来の方向性
There are a number of potential future directions for 3-cyanopyrazine-2-sulfonamide. One potential direction is the development of new drugs based on its structure. Another potential direction is the development of new imaging agents for medical imaging. Additionally, there is potential for its use in the development of new types of biomaterials. Finally, there is potential for its use in the development of new types of materials for use in medical research.
合成法
3-cyanopyrazine-2-sulfonamide can be synthesized using a number of different methods. The most common method is the condensation reaction of 3-cyanopyrazine and 2-sulfonamide, which yields the desired product in high yields. Another method involves the use of a Grignard reagent, which is reacted with a 2-sulfonamide to yield this compound. In addition, there are numerous other methods available, such as the reaction of 3-cyanopyrazine with a 2-sulfonamide in the presence of a catalyst, or the reaction of a 2-sulfonamide with a 3-cyanopyrazine-2-carboxylic acid.
特性
IUPAC Name |
3-cyanopyrazine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2S/c6-3-4-5(12(7,10)11)9-2-1-8-4/h1-2H,(H2,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXZZWZNKCMMHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C#N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)
![4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one](/img/structure/B6615170.png)








![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate](/img/structure/B6615237.png)
